
Pyridoxal hydrochloride
Overview
Description
Pyridoxal hydrochloride is the hydrochloride salt of pyridoxal, a naturally occurring vitamer of vitamin B4. Vitamin B6 comprises six related compounds: pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated derivatives (e.g., pyridoxal 5'-phosphate, PLP) . This compound plays a critical role as a precursor to PLP, the active coenzyme involved in over 100 enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation .
In microbiological contexts, this compound is essential for the growth of nutritionally variant streptococci (e.g., Granulicatella spp.) and Abiotrophia species, which require vitamin B6 derivatives for survival . Its physicochemical properties, such as hygroscopicity and solubility in aqueous media, make it suitable for pharmaceutical formulations . Notably, this compound has a melting point of 165°C, distinct from other B6 vitamers like pyridoxine (m.p. 165°C) and pyridoxamine (m.p. 248°C) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal Hydrochloride can be synthesized from pyridoxine hydrochloride through selective oxidation. One method involves using a catalytic oxidation system with an oxygen source, a catalyst, an inorganic salt, and an amine ligand in water as the reaction solvent . Another method involves the use of 2,2,6,6-tetramethyl piperidine-nitrogen-oxyradical, cupric bromide, pyridine, and hydrogen peroxide under controlled temperatures .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving pyridoxine hydrochloride in hydrochloric acid and adding manganese dioxide. The mixture is stirred and heated to 55°C for 28 hours, followed by cooling and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation systems with oxygen sources and catalysts.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles such as amines.
Major Products: The major products formed from these reactions include pyridoxal phosphate, which is the active coenzyme form of Vitamin B6 .
Scientific Research Applications
Treatment of Vitamin B6 Deficiency
Pyridoxal hydrochloride is primarily used to treat vitamin B6 deficiency. It is essential for the synthesis of neurotransmitters and plays a critical role in amino acid metabolism. Deficiency can lead to neurological disorders, anemia, and skin conditions .
Table 1: Indications for this compound Use
Neurological Disorders
Research indicates that this compound has potential benefits in managing neurological disorders such as epilepsy. Studies have shown that it can help reduce seizure frequency in certain patients .
Enzyme Co-factor
Pyridoxal phosphate (PLP), the active form of this compound, acts as a coenzyme for over 100 enzymes involved in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. Its role is crucial in reactions such as transamination and decarboxylation .
Table 2: Enzymatic Reactions Involving PLP
Reaction Type | Description |
---|---|
Transamination | Transfers amino groups between amino acids and keto acids. |
Decarboxylation | Removes carboxyl groups from amino acids to produce amines. |
Racemization | Converts one enantiomer of an amino acid to another. |
Organic Redox Flow Batteries
Recent studies have explored the use of this compound as a precursor for developing organic redox flow battery materials. The compound can be converted into redox-active benzoyl pyridinium salts, which are characterized by their electrochemical properties .
Table 3: Electrochemical Properties of this compound Derivatives
Impact on Body Composition
A clinical trial assessed the effects of pyridoxine hydrochloride supplementation on body mass index (BMI) and body composition among participants over eight weeks. Results indicated significant reductions in fat mass and improvements in metabolic parameters among those receiving the supplement compared to the placebo group .
Management of Isoniazid-Induced Neuropathy
Several studies have documented the efficacy of this compound in preventing neuropathy associated with isoniazid treatment for tuberculosis. The administration of pyridoxine has been shown to mitigate the risk of peripheral nerve damage due to isoniazid toxicity .
Mechanism of Action
Pyridoxal Hydrochloride is converted to pyridoxal phosphate in the body, which acts as a coenzyme in various biochemical reactions. It is involved in the metabolism of amino acids, glycogen, nucleic acids, hemoglobin, sphingomyelin, and neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . The compound interacts with cysteine residues of cathepsins, inhibiting their activity and providing protective functions in neurons during ischemia .
Comparison with Similar Compounds
Chemical and Structural Differences
Stability and Formulation
- Hygroscopicity : this compound is highly hygroscopic, requiring controlled storage conditions to prevent degradation. Pyridoxine hydrochloride is less moisture-sensitive .
- Analytical Methods : this compound is quantified via UPLC–MS/MS in biological samples, while pyridoxine is often analyzed using HPLC .
Key Research Findings
- Environmental Impact : Unlike pyridoxine hydrochloride, which is deemed environmentally safe due to its natural ubiquity, this compound’s ecological effects are understudied .
Biological Activity
Pyridoxal hydrochloride, a form of vitamin B6, plays a crucial role in various biological processes within the human body. This compound is vital for the synthesis of coenzymes involved in amino acid metabolism, neurotransmitter synthesis, and other metabolic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.
This compound is converted in the body to its active form, pyridoxal 5-phosphate (PLP), which serves as a coenzyme in over 100 enzymatic reactions. These reactions include:
- Amino Acid Metabolism : PLP is essential for transamination, decarboxylation, and racemization reactions.
- Neurotransmitter Synthesis : It aids in the production of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA).
- Carbohydrate and Lipid Metabolism : PLP is involved in glycogenolysis and gluconeogenesis processes.
The absorption of this compound occurs primarily in the small intestine via passive diffusion. Once absorbed, it undergoes phosphorylation to form PLP predominantly in the liver .
Clinical Implications
This compound has been studied for its effects on various health conditions:
- Obesity and Metabolic Syndrome : A study indicated that supplementation with pyridoxine hydrochloride significantly reduced body mass index (BMI), waist circumference, and fat mass in participants over an eight-week period. The results showed a decrease in fasting insulin levels and triglycerides, suggesting improved metabolic health .
- Mental Health : Research has demonstrated that pyridoxine supplementation can increase serotonin levels in individuals with hyperactivity disorders. This increase may contribute to improved mood and behavioral outcomes .
- Morning Sickness : Pyridoxal has been investigated for its antiemetic effects during pregnancy. Studies suggest a correlation between PLP levels and the severity of morning sickness symptoms, indicating that pyridoxine may act as a prodrug to PLP, which is the active antiemetic form .
Research Findings
Several studies have provided insights into the biological activity of this compound:
-
Weight Management Study :
Variable Pyridoxine Hydrochloride Group Placebo Group p-value Weight (kg) Week 0: 75.95 ± 11.64 Week 0: 77.22 ± 8.00 0.37 Week 8: 74.88 ± 11.41 Week 8: 77.55 ± 8.13 0.33 BMI (kg/m²) Week 0: 30.04 ± 4.52 Week 0: 30.20 ± 3.20 0.42 Week 8: 29.61 ± 4.43 Week 8: Not measured N/A - Serotonin Levels Study :
- Pregnancy-Related Nausea Study :
Q & A
Basic Research Questions
Q. How can researchers verify the purity of pyridoxal hydrochloride for experimental use?
this compound purity is typically assessed using high-performance liquid chromatography (HPLC) with a detection threshold of ≥99% . Methodologically, reverse-phase HPLC with UV detection at 290–300 nm is recommended due to the compound’s absorbance characteristics. Calibration standards should be prepared in aqueous buffers (pH 4–6) to match experimental conditions. Cross-validate results with mass spectrometry (MS) if structural confirmation is required.
Q. What are the critical storage conditions to maintain this compound stability in laboratory settings?
this compound is hygroscopic and light-sensitive. Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Periodic stability testing via HPLC is advised, especially after long-term storage or reconstitution . Avoid freeze-thaw cycles for dissolved aliquots; instead, prepare single-use aliquots in sterile water or PBS (pH 7.4).
Q. How does this compound function in cell culture systems, particularly in serum-free media?
As a precursor to pyridoxal 5'-phosphate (PLP) , it acts as a cofactor in amino acid metabolism and neurotransmitter synthesis. In serum-free cultures, supplement at 1–10 µM to support enzymatic reactions (e.g., transaminases, decarboxylases). Pre-test cytotoxicity via MTT assays, as excessive concentrations (>50 µM) may inhibit cell proliferation .
Q. What analytical techniques are suitable for quantifying this compound in biological samples?
Use microbiological assays (e.g., Saccharomyces cerevisiae growth dependency) for total vitamin B6 activity or HPLC coupled with fluorescence detection for specific vitamers. For tissue samples, acid hydrolysis (0.1 N HCl, 121°C for 2 hours) releases bound forms, followed by enzymatic dephosphorylation to measure free pyridoxal .
Advanced Research Questions
Q. How can contradictory data between microbiological and HPLC-based vitamin B6 assays be resolved?
Discrepancies arise from differential extraction efficiency and microbial responsiveness to vitamers. Standardize protocols using dual-method validation : (1) Extract samples with 5% trichloroacetic acid for HPLC, and (2) autoclave in 0.055 N H₂SO₄ for microbiological assays. Cross-reference results with spiked recovery experiments to identify matrix interference .
Q. What experimental designs are optimal for studying this compound’s role in mitigating glycation-related damage?
Employ in vitro glycation models (e.g., bovine serum albumin incubated with methylglyoxal) and measure advanced glycation end-products (AGEs) via fluorescence (Ex 370 nm/Em 440 nm). For in vivo studies, use retinal ischemia models in rodents, administering 10–50 mg/kg this compound intraperitoneally. Assess neuroprotection via ganglion cell layer thickness and inner nuclear layer integrity .
Q. How does this compound modulate enzymatic activity in dose-response studies?
Design dose-escalation experiments (0.1–100 µM) with alanine/aspartate aminotransferase assays to measure PLP-dependent activity. Normalize data to protein content (Bradford assay) and analyze kinetic parameters (Km, Vmax) using Lineweaver-Burk plots. Include pyridoxine and pyridoxamine controls to differentiate vitamer-specific effects .
Q. What are the methodological considerations for studying this compound’s interaction with metal ions in catalytic processes?
Use UV-Vis spectroscopy to monitor chelation with divalent cations (e.g., Mg²⁺, Zn²⁺) at pH 7.4. For enzyme kinetics, pre-incubate this compound with metal ions (1:1 molar ratio) before adding apoenzymes. Validate binding via isothermal titration calorimetry (ITC) or nuclear magnetic resonance (NMR) .
Q. Data Analysis and Technical Challenges
Q. How should researchers address batch-to-batch variability in this compound reagents?
Request certificates of analysis (COA) from suppliers for HPLC purity, residual solvents, and heavy metal content. Perform in-house validation via FT-IR for structural consistency and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal quantification .
Q. What strategies improve reproducibility in studies involving this compound’s metabolic conversion to PLP?
Standardize hepatic S9 fraction incubations (from rat or human liver) to model PLP synthesis. Monitor conversion rates using LC-MS/MS with deuterated internal standards. Control for phosphatase activity by adding inhibitors (e.g., sodium fluoride) to prevent PLP dephosphorylation .
Properties
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXJFJNDJXENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058774 | |
Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |
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Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Pyridoxal hydrochloride | |
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Vapor Pressure |
0.00000046 [mmHg] | |
Record name | Pyridoxal hydrochloride | |
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CAS No. |
65-22-5 | |
Record name | Pyridoxal, hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=65-22-5 | |
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Record name | Pyridoxal hydrochloride | |
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Record name | PYRIDOXAL HYDROCHLORIDE | |
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Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |
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Record name | Pyridoxal hydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.547 | |
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Record name | PYRIDOXAL HYDROCHLORIDE | |
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